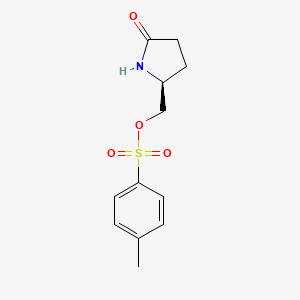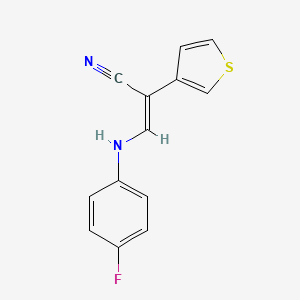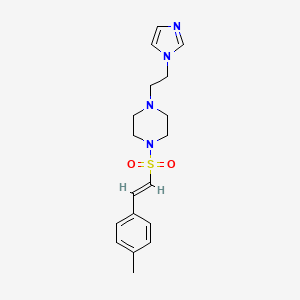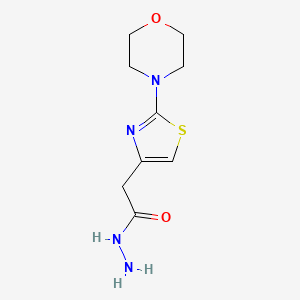![molecular formula C22H20ClN3O3 B2452361 1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 865615-73-2](/img/structure/B2452361.png)
1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of various quinoline and pyrazoline derivatives, including molecules structurally related to 1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, demonstrates significant scientific interest due to their diverse biological activities. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer agents. The cytotoxic activity and fluorescence properties of these derivatives have been studied, showing their potential application in cancer research and treatment strategies (Jasna Kadrić et al., 2014).
Antimicrobial and Antituberculosis Studies
Several studies have focused on the antimicrobial and antituberculosis properties of quinoline derivatives. For instance, novel 3-heteroarylthioquinoline derivatives have been synthesized and evaluated for their in vitro antituberculosis and cytotoxicity, revealing compounds with significant activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis (Selvam Chitra et al., 2011). Additionally, new pyrazole derivatives containing a 2-methylquinoline ring system have been developed and shown to possess potential antimicrobial properties, further expanding the utility of these compounds in combating infectious diseases (G. Raju et al., 2016).
Fluorescence and Sensing Applications
The fluorescence properties of quinoline derivatives have been explored, with specific compounds acting as fluorescent probes for the selective detection of metal ions, such as Zn2+. This application is crucial for environmental monitoring and biological research, indicating the versatility of these compounds beyond their antimicrobial and cytotoxic activities (G. Kasirajan et al., 2017).
Propriétés
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(27)26-21(12-20(25-26)14-5-4-6-16(9-14)28-2)18-10-15-7-8-17(29-3)11-19(15)24-22(18)23/h4-11,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIKYWDOMXTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)
![[4-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2452284.png)

![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)



![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2452295.png)
![N-butyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2452296.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2452298.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)